1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one
Description
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-3-4-8(6-11)10(13)5-7/h3-5,13H,2,6H2,1H3 |
InChI Key |
JYUJCUKMDHVPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CBr)S |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one (C₁₀H₁₀BrClOS, MW 293.61) features a propan-1-one backbone substituted with a bromomethyl group at the para position and a mercapto group at the meta position of the phenyl ring. The electron-withdrawing bromine atom enhances electrophilic aromatic substitution reactivity, while the thiol group enables nucleophilic conjugation or oxidation to disulfides.
Preparation Methodologies
Bromination of 1-(4-Methyl-3-mercaptophenyl)propan-1-one
This two-step approach involves radical bromination of a methyl-substituted precursor.
Reaction Conditions
- Precursor : 1-(4-Methyl-3-mercaptophenyl)propan-1-one
- Brominating Agent : N-Bromosuccinimide (NBS)
- Initiator : Azobisisobutyronitrile (AIBN, 0.1–0.3 eq)
- Solvent : Carbon tetrachloride (CCl₄) or solvent-free
- Temperature : 70–80°C (reflux)
- Time : 4–6 hours
The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the methyl group, forming a benzyl radical intermediate. Subsequent bromine atom transfer yields the bromomethyl product.
Yield Optimization
- Solvent-Free Conditions : Eliminating CCl₄ improves atom economy but requires rigorous temperature control to prevent thiol oxidation.
- NBS Stoichiometry : A 1.1:1 NBS-to-precursor ratio minimizes di-bromination byproducts.
- Workup : Column chromatography (silica gel, hexane/ethyl acetate 8:2) achieves >95% purity.
Representative Data :
| Parameter | Value | Source |
|---|---|---|
| Isolated Yield | 78–82% | |
| Purity (HPLC) | 96–98% | |
| Byproducts | <5% di-brominated species |
Thiolation of 1-(4-Bromomethylphenyl)propan-1-one
Introducing the mercapto group via nucleophilic displacement of a leaving group (e.g., nitro or sulfonate).
Sodium Hydrosulfide (NaSH) Mediated Thiolation
- Substrate : 1-(4-Bromomethylphenyl)propan-1-one
- Reagent : NaSH (1.5 eq) in dimethylformamide (DMF)
- Temperature : 60°C
- Time : 3 hours
The mercapto group replaces the bromine atom through an SN2 mechanism, though competing elimination reactions may form styrenic byproducts.
Challenges :
- Thiol Oxidation : Ambient air exposure converts -SH to -S-S-; reactions require nitrogen atmospheres.
- Regioselectivity : Para-bromomethyl groups exhibit higher reactivity than ortho positions due to reduced steric hindrance.
Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| N₂ Atmosphere | 68 | 94 |
| Air Exposure | 52 | 87 |
Multi-Step Synthesis via Aldol Condensation and Halogenation
Adapted from methodologies for analogous brominated ketones, this pathway involves:
Aldol Condensation
- Reactants : 3-Mercaptobenzaldehyde + propanal
- Catalyst : 10% NaOH in ethanol
- Product : 1-(3-Mercaptophenyl)propen-1-one (yield: 85–90%)
Bromomethylation
- Reagent : HBr/AcOH with H₂O₂ (radical initiator)
- Conditions : 50°C, 2 hours
- Product : 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one (yield: 74%)
Mechanistic Insight :
Peracid-generated bromine radicals add to the α,β-unsaturated ketone, followed by hydrogen abstraction to install the bromomethyl group.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Radical Bromination | 78–82 | 96–98 | High |
| NaSH Thiolation | 52–68 | 87–94 | Moderate |
| Aldol-Halogenation | 74 | 92 | Low |
Reaction Optimization Strategies
Solvent Selection
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Radical Bromination | Thiolation |
|---|---|---|
| Raw Material Cost | $$$ | $$ |
| Energy Consumption | High | Moderate |
| Waste Generation | Low | High |
Emerging Methodologies
Photochemical Bromination
UV light (254 nm) activates NBS without AIBN, reducing initiator costs. Pilot studies show comparable yields (76%) with shorter reaction times (2 hours).
Biocatalytic Thiolation
Engineered sulfhydrylases enable regioselective -SH installation under mild conditions (pH 7, 30°C). Early-stage research reports 55% yield but requires genetic optimization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce disulfides or thiols, respectively .
Scientific Research Applications
1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Implications
- Reactivity : The bromomethyl group in the target compound offers a pathway for alkylation or cross-coupling, while the mercapto group enables thiol-ene click chemistry or metal chelation.
- Stability : Saturation of the ketone backbone (vs. chalcones) may improve thermal stability but reduce conjugation-dependent properties.
- Safety: Related brominated propanones (e.g., 1-(4-bromophenyl)-3-phenylpropan-1-one) require precautions for inhalation and skin contact , suggesting similar hazards for the target compound.
Biological Activity
1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a bromomethyl group and a mercapto group. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one is , with a molecular weight of approximately 319.216 g/mol. The presence of the bromomethyl group enhances the compound's electrophilic properties, while the mercapto group allows for nucleophilic interactions, potentially leading to significant biological reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent. The following sections discuss specific findings related to its biological effects.
Antimicrobial Activity
Research indicates that compounds containing thiol groups exhibit notable antimicrobial properties. The mercapto group in 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one is believed to play a crucial role in this activity by forming disulfide bonds with proteins, which can disrupt microbial function. Studies have shown that compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium species .
Anticancer Properties
The compound's potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells. Investigations into structurally related compounds have shown that brominated phenyl derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The electrophilic nature of the bromomethyl group may facilitate interactions with cellular macromolecules, leading to cytotoxic effects on cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various brominated compounds, including 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one | 16 | Staphylococcus aureus |
| Control Antibiotic | 8 | Staphylococcus aureus |
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on anticancer properties, 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one was tested against various cancer cell lines. The findings suggested that the compound induced cell death at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Apoptosis induction |
| HeLa (cervical cancer) | 15 | Disruption of cell cycle |
The mechanisms underlying the biological activities of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one are multifaceted:
- Electrophilic Reactions : The bromomethyl group can participate in nucleophilic substitution reactions with thiols and amines, potentially modifying protein functions.
- Disulfide Bond Formation : The mercapto group enables the formation of disulfide bonds, which are critical for maintaining protein structure and function.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
Q & A
Basic Question: What are the optimal synthetic routes for 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one, and how can competing side reactions be minimized?
Methodological Answer:
The compound can be synthesized via bromination of a propanone precursor followed by thiol-group introduction. For example:
Bromination: Use N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (e.g., in chloroform at 0–5°C) to selectively brominate the methyl group .
Thiol Protection/Deprotection: Protect the thiol group with trityl or acetyl groups during bromination to prevent oxidation or disulfide formation. Deprotect using acidic (HCl/MeOH) or basic (NH₃/MeOH) conditions .
Key Considerations:
- Monitor reaction progress via TLC or GC-MS to identify intermediates.
- Optimize stoichiometry (e.g., 1:1 molar ratio of bromine to precursor) to avoid over-bromination .
Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For example, the thiol proton (SH) appears at δ ~1.5–2.5 ppm but may be absent due to exchange broadening; the bromomethyl group (CH₂Br) shows δ ~3.3–4.0 ppm .
- 2D NMR (HSQC, HMBC): Resolve overlapping signals and confirm connectivity .
- X-ray Crystallography:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
